![molecular formula C7H6BrF3N2 B6601877 4-bromo-1-[1-(trifluoromethyl)cyclopropyl]-1H-pyrazole CAS No. 2092716-92-0](/img/structure/B6601877.png)
4-bromo-1-[1-(trifluoromethyl)cyclopropyl]-1H-pyrazole
Overview
Description
4-bromo-1-[1-(trifluoromethyl)cyclopropyl]-1H-pyrazole is a useful research compound. Its molecular formula is C7H6BrF3N2 and its molecular weight is 255.03 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Copper-Catalyzed Synthesis
4-Trifluoromethyl pyrazoles, including derivatives similar to 4-bromo-1-[1-(trifluoromethyl)cyclopropyl]-1H-pyrazole, have been prepared via copper-catalyzed cycloaddition, demonstrating their utility in chemoselective synthesis. This process utilizes mild conditions and achieves moderate to excellent yields with high regioselectivity (Lu et al., 2019).
Palladium-Catalyzed Direct Arylations
Compounds bearing a cyclopropyl group, similar to the one in the compound of interest, have been successfully employed in palladium-catalyzed direct arylations. This method allows for the regioselective synthesis of C4-arylated pyrazoles without decomposing the cyclopropyl unit, showcasing the stability and reactivity of these compounds (Sidhom et al., 2018).
Site-Selective Functionalization
Studies have shown that trifluoromethyl-substituted pyrazoles, closely related to the compound , can undergo site-selective functionalization. This includes reactions like deprotonation, carboxylation, and metalation at specific positions on the pyrazole ring, demonstrating the compound's versatility in organic synthesis (Schlosser et al., 2002).
Synthesis of Fused and Spiro Heterocyclic Systems
4-Bromo-1-phenyl-3,5-pyrazolidinedione, a compound structurally related to this compound, has been used in the synthesis of various fused and spiro heterocyclic systems. This demonstrates the potential of 4-bromo-1H-pyrazoles in the development of complex organic molecules (Abdel-rahman et al., 2004).
Catalysis of Suzuki-Miyaura Coupling
Certain 4-bromo-1H-pyrazoles have been utilized as pre-catalysts in Suzuki-Miyaura coupling reactions. This indicates their potential role in facilitating important chemical transformations in pharmaceutical and material science applications (Sharma et al., 2013).
Synthesis of Biologically Important Compounds
The structure of 4-bromo-1H-pyrazoles is conducive to the synthesis of biologically significant compounds, including IGF-1R inhibitors. This indicates its potential use in the development of new pharmaceutical agents (Majo et al., 2013).
Properties
IUPAC Name |
4-bromo-1-[1-(trifluoromethyl)cyclopropyl]pyrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrF3N2/c8-5-3-12-13(4-5)6(1-2-6)7(9,10)11/h3-4H,1-2H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAOONOVLIDDXTK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C(F)(F)F)N2C=C(C=N2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrF3N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



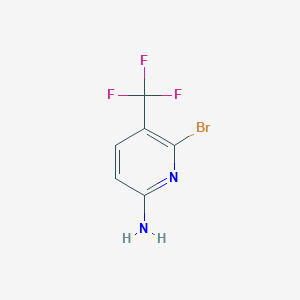
![tert-butyl 1,3-dioxo-octahydroimidazolidino[1,5-a]piperazine-7-carboxylate](/img/structure/B6601827.png)
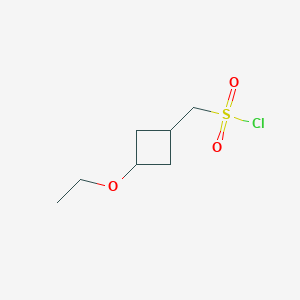
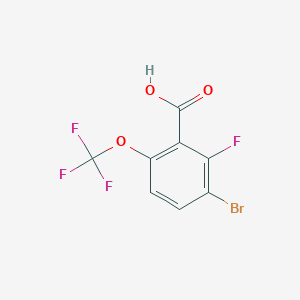

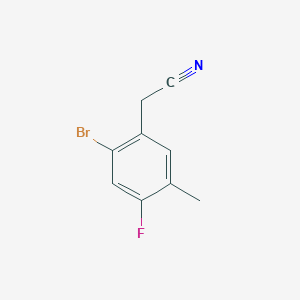
![methyl 3-formyl-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B6601868.png)
![2-Chloro-N-[1-(3,4-dichlorophenyl)ethyl]-N-methylacetamide](/img/structure/B6601872.png)
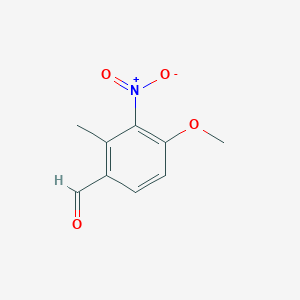
![2-chloro-4-methoxypyrido[3,2-d]pyrimidine](/img/structure/B6601889.png)
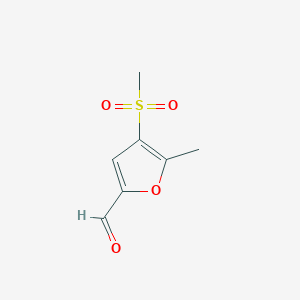
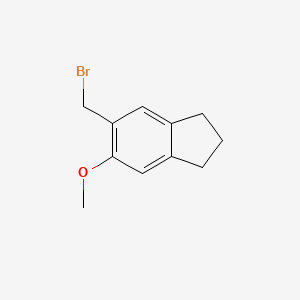
![methyl 2-{5-bromo-1H-pyrrolo[2,3-b]pyridin-1-yl}acetate](/img/structure/B6601906.png)
